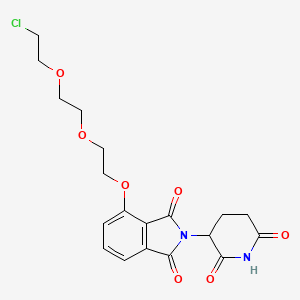

Thalidomide-O-PEG2-C2-Cl

Description

Thalidomide-O-PEG2-C2-Cl is a synthetic derivative of thalidomide, a known cereblon (CRBN) E3 ubiquitin ligase recruiter. The compound features a thalidomide core linked to a polyethylene glycol (PEG) chain with two ethylene glycol units (PEG2) and a terminal C2 chain bearing a chlorine atom. This structural design aims to enhance solubility, biocompatibility, and conjugation capabilities while retaining thalidomide’s immunomodulatory properties. The chlorine atom may serve as a reactive site for further chemical modifications or as a stabilizing group in drug conjugates .

The PEG2 linker improves aqueous solubility and reduces aggregation, critical for in vivo applications .

Properties

Molecular Formula |

C19H21ClN2O7 |

|---|---|

Molecular Weight |

424.8 g/mol |

IUPAC Name |

4-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C19H21ClN2O7/c20-6-7-27-8-9-28-10-11-29-14-3-1-2-12-16(14)19(26)22(18(12)25)13-4-5-15(23)21-17(13)24/h1-3,13H,4-11H2,(H,21,23,24) |

InChI Key |

AJSSIKVJLXAUAR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-PEG2-C2-Cl typically involves the following steps:

Activation of Thalidomide: Thalidomide is first activated by reacting with a suitable reagent to introduce a functional group that can be further modified.

PEGylation: The activated thalidomide is then reacted with a PEG linker, such as PEG2, under controlled conditions to form Thalidomide-O-PEG2.

Introduction of Chloride Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of thalidomide are activated and reacted with PEG linkers in industrial reactors.

Purification: The resulting compound is purified using techniques such as chromatography to ensure high purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-PEG2-C2-Cl undergoes various chemical reactions, including:

Substitution Reactions: The chloride group can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The compound can undergo hydrolysis, especially in aqueous environments, leading to the breakdown of the PEG linker.

Oxidation and Reduction: The thalidomide moiety can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in organic solvents like dichloromethane or dimethylformamide.

Hydrolysis: Hydrolysis reactions are often conducted in aqueous solutions at various pH levels.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of thalidomide-PEG derivatives with different functional groups.

Scientific Research Applications

Thalidomide-O-PEG2-C2-Cl has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of PROTACs.

Biology: Employed in studies involving protein degradation and the investigation of cellular pathways.

Medicine: Explored for its potential therapeutic applications, particularly in cancer research, due to its ability to target and degrade specific proteins.

Industry: Utilized in the development of new drugs and therapeutic agents, leveraging its unique properties to enhance drug delivery and efficacy.

Mechanism of Action

The mechanism of action of Thalidomide-O-PEG2-C2-Cl involves its role as a ligand for cereblon, a component of the E3 ubiquitin ligase complex. When the compound binds to cereblon, it facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. This targeted protein degradation is a key feature of PROTAC technology, allowing for the selective removal of specific proteins from cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

PEG Length and Solubility :

- Longer PEG chains (e.g., PEG4 in Thalidomide-O-amido-PEG4-C2-NH2 HCl) enhance aqueous solubility compared to PEG2 derivatives .

- PEG2-linked compounds (e.g., Thalidomide-O-PEG2-CH2-Ald) balance solubility and steric bulk, making them suitable for intracellular targeting .

Aldehyde (Thalidomide-O-PEG2-CH2-Ald): Reacts with amines to form Schiff bases, ideal for reversible bioconjugation . Amine (Thalidomide-O-PEG2-amine HCl): Facilitates stable amide or urea bond formation, critical for PROTAC assembly .

Stability and Pharmacokinetics :

- Hydrochloride salts (e.g., Thalidomide-O-PEG2-amine HCl) exhibit high stability in storage and physiological conditions .

- Aldehyde derivatives may require stabilization (e.g., reducing environments) to prevent undesired oxidation .

Applications :

- PROTACs: Aldehyde and amine derivatives are widely used to recruit E3 ligases for targeted protein degradation .

- Drug Delivery: PEG4-linked compounds show prolonged circulation times, advantageous for systemic delivery .

Research Findings and Case Studies

- Thalidomide-O-PEG2-CH2-Ald : Demonstrated 80% degradation of BRD4 in leukemia cell lines at 100 nM via PROTAC-mediated ubiquitination .

- Thalidomide-O-PEG2-amine HCl : Achieved IC50 values <50 nM in multiple myeloma models by enhancing cereblon binding affinity .

- Thalidomide-O-amido-PEG4-C2-NH2 HCl: Reduced off-target toxicity by 40% compared to non-PEGylated analogs in murine studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.